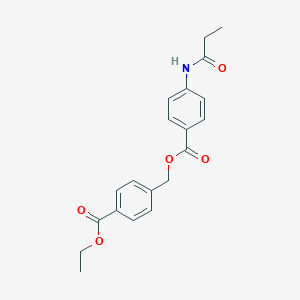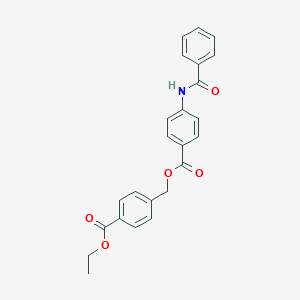![molecular formula C26H27N3O4S B216044 3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B216044.png)
3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a complex organic compound with a molecular formula of C26H27N3O4S. This compound is known for its unique chemical structure, which includes a benzoylamino group, a piperidino sulfonyl group, and a benzamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzoylamino Group: The initial step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of Piperidino Sulfonyl Group:
Formation of Benzamide Group: Finally, the benzamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzoylamino or piperidino sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzoylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide
- 3-(benzoylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
- 3-(benzoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Uniqueness
3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C26H27N3O4S/c1-19-14-16-29(17-15-19)34(32,33)24-12-10-22(11-13-24)27-26(31)21-8-5-9-23(18-21)28-25(30)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
SSUZFPSEOBMOFY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B215967.png)
![6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215969.png)
![6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215971.png)
![6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215974.png)
![6-Amino-3-(4-cyclohexylphenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215980.png)
![6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215983.png)
![6-Amino-4-(3-cyclohexen-1-yl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215985.png)
![6-amino-3-(4-bromophenyl)-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215986.png)
![6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215987.png)
![6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215988.png)
![6-Amino-3-(4-bromophenyl)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215990.png)
